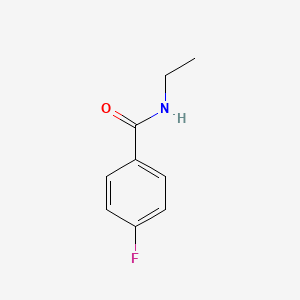

N-ethyl-4-fluorobenzamide

Overview

Description

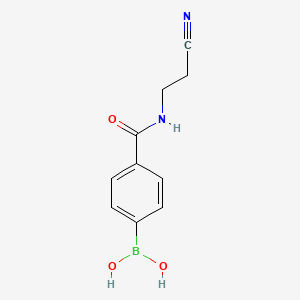

- N-Ethyl-4-fluorobenzamide is a synthetic compound belonging to the benzamide group.

- Chemical formula: C<sub>9</sub>H<sub>10</sub>FNO.

- Molecular weight: 167.18 g/mol.

Synthesis Analysis

- A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported.

- The reaction involves direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl<sub>4</sub>).

- The method utilizes a reusable catalyst, has low reaction times, and is eco-friendly.

Molecular Structure Analysis

- The molecular structure of N-Ethyl-4-fluorobenzamide is represented by the following formula: CHFNO.

- It contains a fluorine atom attached to the benzene ring.

Chemical Reactions Analysis

- Specific chemical reactions involving N-Ethyl-4-fluorobenzamide are not explicitly mentioned in the available data. Further research would be needed to explore its reactivity and transformations.

Physical And Chemical Properties Analysis

- Density: 1.11 g/cm<sup>3</sup>

- Boiling Point: 289.3°C at 760 mmHg

- Flash Point: 128.8°C

- Polar Surface Area: 29 Å<sup>2</sup>

- LogP (partition coefficient): 1.97

Scientific Research Applications

Summary of the Application

N-ethyl-4-fluorobenzamide has been used in the synthesis of a novel molecular probe, N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide (18F-DMFB), for high-contrast PET imaging of malignant melanoma . Malignant melanoma is an aggressive and serious form of skin cancer, and the prognosis and treatment outcome depend heavily on the clinical stage of the disease at the time of diagnosis .

Methods of Application or Experimental Procedures

The 18F-DMFB was synthesized by reacting N-succinimidyl 4-18F-fluorobenzoate with N,N-dimethylethylenediamine . The binding affinity of 18F-DMFB was measured in B16F10 (mouse melanoma) cells with or without L-tyrosine . Small-animal PET imaging with 18F-DMFB was performed on B16F10 xenograft and metastasis mouse models .

Results or Outcomes Obtained

The overall non-decay-corrected radiochemical yield of 18F-DMFB was approximately 10%-15% . Uptake of 18F-DMFB was melanin-specific, as cellular uptake in B16F10 increased more than 18-fold in the presence of L-tyrosine . Biodistribution studies revealed that 18F-DMFB accumulated, and was retained, in B16F10 xenografts for 120 min after radiotracer injection . Furthermore, 18F-DMFB allowed visualization of metastatic lesions immediately after injection and was retained in lesions for over 60 min, with a high tumor-to-background ratio .

Safety And Hazards

- Harmful by inhalation, skin contact, and ingestion.

- Causes skin and eye irritation.

- May cause respiratory irritation.

- Follow safety precautions when handling this compound.

Please note that the information provided here is based on available data, and further research may be necessary for a more detailed analysis. If you have any specific questions or need additional details, feel free to ask! 😊

properties

IUPAC Name |

N-ethyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXQVUVWTKQADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405629 | |

| Record name | N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-fluorobenzamide | |

CAS RN |

772-18-9 | |

| Record name | N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

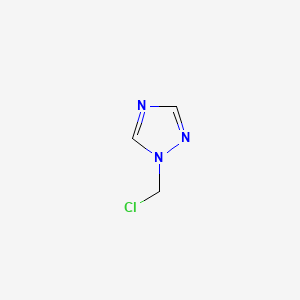

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

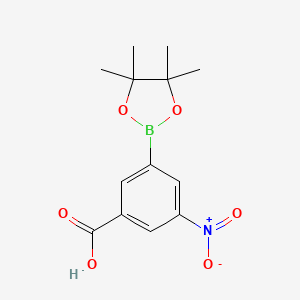

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)

![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)